Norletimol Norletimol
Brand Name: Vulcanchem
CAS No.: 886-08-8
VCID: VC1572997
InChI: InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
SMILES: C1=CC=C(C=C1)CN=CC2=CC=CC=C2O
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

Norletimol

CAS No.: 886-08-8

Cat. No.: VC1572997

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Norletimol - 886-08-8

Specification

CAS No. 886-08-8
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 2-(benzyliminomethyl)phenol
Standard InChI InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
Standard InChI Key LPSMMAHYAIVSQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN=CC2=CC=CC=C2O
Canonical SMILES C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Introduction

Structural Characteristics and Identification

Chemical Formula and Molecular Mass

Norletimol has the molecular formula C₁₄H₁₃NO, representing its composition of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom . The compound has the following mass properties:

PropertyValue
Average Molecular Mass211.264 g/mol
Monoisotopic Mass211.100 g/mol

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for Norletimol is 2-[(benzylimino)methyl]phenol, which describes its chemical structure precisely . Additional chemical identifiers that facilitate its recognition in databases and literature include:

Identifier TypeValue
CAS Registry Number886-08-8
SMILES NotationOC1=CC=CC=C1C=NCC1=CC=CC=C1
InChI IdentifierInChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
InChI KeyLPSMMAHYAIVSQW-UHFFFAOYSA-N

Physical and Chemical Properties

The available data on Norletimol's physical and chemical properties remains limited in the current scientific literature. The compound's structure suggests it would exhibit characteristics typical of phenolic compounds, including potential hydrogen bonding capabilities through its hydroxyl group.

Structural Features

Norletimol's structure includes:

  • A phenol group (hydroxylated benzene ring)

  • An imine functional group (C=N)

  • A benzyl group attached to the nitrogen atom

This structural arrangement, particularly the presence of both the phenolic hydroxyl group and the imine functionality, suggests Norletimol may participate in various chemical reactions typical of these functional groups, including potential acid-base interactions, hydrogen bonding, and coordination with metal ions.

Detection and Analytical Considerations

The compound's detection status suggests preliminary research has identified its presence in certain contexts, but comprehensive quantitative analysis remains to be conducted.

Biological Properties and Toxicological Profile

Toxicological Considerations

The toxicity profile of Norletimol, including:

  • Routes of exposure

  • Mechanisms of toxicity

  • Metabolism

  • Toxicity values

  • Lethal dose information

remains undocumented in the available search results . This absence of toxicological data underscores the need for comprehensive safety studies before any potential applications in biological systems or therapeutic contexts could be considered.

Research Limitations and Future Directions

The current state of knowledge regarding Norletimol exhibits several significant gaps that warrant further investigation:

  • Comprehensive physical property characterization, including solubility parameters, melting/boiling points, and spectroscopic profiles

  • Biological activity screening to determine potential pharmacological applications

  • Toxicological assessment to establish safety profiles

  • Synthetic methodologies for efficient production

  • Structure-activity relationship studies to identify potentially valuable derivatives

These research opportunities highlight the nascent state of Norletimol research and suggest valuable directions for future scientific inquiry.

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